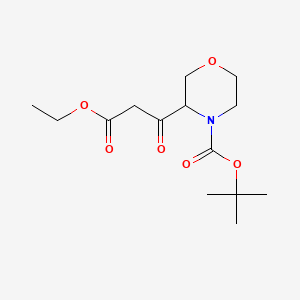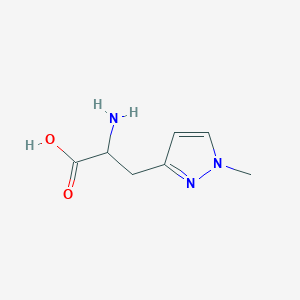
Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C14H23NO6 It is a morpholine derivative that features a tert-butyl ester group and an ethoxy-oxopropanoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters and ethoxy-oxopropanoyl compounds. One common method includes the esterification of morpholine-4-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The ethoxy-oxopropanoyl group can act as a reactive site for nucleophilic attack, while the morpholine ring can interact with various biological receptors. These interactions can modulate biochemical pathways and influence cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- Tert-butyl 3-hydroxypropionate
Uniqueness
Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate is unique due to its specific combination of functional groups and the presence of the morpholine ring. This structural uniqueness imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C14H23NO6 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C14H23NO6/c1-5-20-12(17)8-11(16)10-9-19-7-6-15(10)13(18)21-14(2,3)4/h10H,5-9H2,1-4H3 |
Clé InChI |
QLBANAACJYYHFQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C1COCCN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate](/img/structure/B13620000.png)
![N-(3-(3-Propiolamidophenyl)-1H-pyrazol-5-yl)thieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B13620002.png)



![1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13620019.png)




![4-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B13620062.png)

